1-(Benzylsulfonyl)piperidine-4-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 1-(benzylsulfonyl)piperidine-4-carboxylic acid follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The compound’s IUPAC name is 1-benzylsulfonylpiperidine-4-carboxylic acid , reflecting its piperidine core substituted at the 1-position with a benzylsulfonyl group and at the 4-position with a carboxylic acid moiety. The numbering begins at the piperidine nitrogen, with the sulfonyl group attached to the nitrogen and the carboxylic acid at the axial position relative to the ring.
The molecular formula C₁₃H₁₇NO₄S (molecular weight: 283.35 g/mol) confirms the presence of 13 carbon atoms, 17 hydrogens, one nitrogen, four oxygens, and one sulfur. Key identifiers include the CAS registry number 891392-29-3 and synonyms such as 1-phenylmethanesulfonylpiperidine-4-carboxylic acid and MLS001200391. The SMILES notation C1CN(CCC1C(=O)O)S(=O)(=O)CC2=CC=CC=C2 encodes the connectivity: a piperidine ring with a sulfonyl-linked benzyl group and a carboxylic acid substituent.
Molecular Architecture and Conformational Analysis
The molecular architecture of 1-(benzylsulfonyl)piperidine-4-carboxylic acid features a piperidine ring in a chair conformation , stabilized by torsional and steric effects. The benzylsulfonyl group at N1 adopts an equatorial orientation to minimize 1,3-diaxial interactions, while the carboxylic acid at C4 occupies an axial position, favoring hydrogen-bonding interactions. Computational studies using density functional theory (DFT) predict a dihedral angle of 61.39° between the sulfonyl group and the benzyl ring, optimizing π-orbital overlap and reducing steric strain.
The sulfonyl group (S=O₂ ) introduces electron-withdrawing effects, polarizing the piperidine ring and increasing the acidity of the carboxylic proton (pKa ≈ 4.55). Nuclear magnetic resonance (NMR) data reveal distinct chemical shifts for the piperidine protons: δ 3.39–3.50 ppm (H-2 and H-6 axial protons) and δ 2.71–2.80 ppm (H-3 and H-5 equatorial protons). The benzyl protons resonate as a multiplet at δ 7.32–7.12 ppm , consistent with aromatic shielding.
Crystallographic Characterization and Bonding Patterns
While single-crystal X-ray diffraction data for 1-(benzylsulfonyl)piperidine-4-carboxylic acid are not explicitly reported, analogous piperidine derivatives provide insights into its bonding patterns. For example, 1-(phenylsulfonyl)piperidine-4-carboxylic acid (CAS 122891-92-3) crystallizes in a monoclinic system with space group P2₁/n, featuring intermolecular hydrogen bonds between the carboxylic acid and sulfonyl oxygen atoms. The bond lengths in similar structures include S–O = 1.43–1.45 Å and C=O = 1.21 Å , consistent with resonance stabilization.
The piperidine ring in such compounds typically exhibits chair puckering parameters (Q = 0.619 Å, φ = 335.12°), with the sulfonyl group inducing slight distortion due to steric bulk. Hydrogen-bonding networks often form R₂²(8) motifs between carboxylic acids and sulfonyl groups, contributing to crystal lattice stability.
Comparative Structural Analysis with Piperidine Derivatives
Comparative analysis highlights how substituents alter piperidine derivatives’ physicochemical properties. The table below contrasts key features of 1-(benzylsulfonyl)piperidine-4-carboxylic acid with related compounds:
Key observations:
- Electron-withdrawing effects : The sulfonyl group in 1-(benzylsulfonyl)piperidine-4-carboxylic acid reduces basicity compared to non-sulfonated analogs (e.g., 1-benzylpiperidine-4-carboxylic acid).
- Steric bulk : The benzylsulfonyl group increases steric hindrance at N1, limiting rotational freedom compared to smaller substituents like methyl.
- Hydrogen-bonding capacity : The carboxylic acid and sulfonyl groups enable robust intermolecular interactions, enhancing crystallinity relative to esters or amides.
These structural nuances underscore the compound’s utility in pharmaceutical design, where electronic and steric properties modulate target binding.
Properties
IUPAC Name |
1-benzylsulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-13(16)12-6-8-14(9-7-12)19(17,18)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFWJLWMBIOVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332595 | |
| Record name | 1-benzylsulfonylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649134 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
891392-29-3 | |
| Record name | 1-benzylsulfonylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(Benzylsulfonyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with benzylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Benzylsulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
1-(Benzylsulfonyl)piperidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow for enhanced drug efficacy and specificity, making it valuable in developing treatments for conditions such as depression and anxiety disorders .
Organic Synthesis
This compound is utilized as a building block in organic chemistry, facilitating the creation of complex molecules. Researchers leverage its unique chemical structure to develop new compounds with tailored properties for specific applications .
Biochemical Research
The compound is employed in studies related to enzyme inhibition and receptor binding. Its interactions with various biological macromolecules are crucial for understanding biochemical pathways and identifying potential therapeutic targets . For example, the benzylsulfonyl group may enhance binding affinity to enzymes involved in neurodegenerative diseases.
Material Science
Due to its unique chemical properties, 1-(benzylsulfonyl)piperidine-4-carboxylic acid is also explored in material science for developing advanced materials such as polymers and coatings that require specific functional characteristics .
Analytical Chemistry
The compound is utilized in various analytical techniques, including chromatography, to separate and quantify other compounds. This application aids in quality control and research analysis within pharmaceutical development .
Mechanism of Action
The mechanism of action of 1-(Benzylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring provides structural stability and enhances the binding affinity of the compound to its targets .
Comparison with Similar Compounds
1-(Benzylsulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)piperidine-4-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.
1-(Methylsulfonyl)piperidine-4-carboxylic acid: Contains a methylsulfonyl group instead of a benzylsulfonyl group.
1-(Benzylsulfonyl)piperidine-4-acetic acid: Similar structure but with an acetic acid group instead of a carboxylic acid group.
The uniqueness of 1-(Benzylsulfonyl)piperidine-4-carboxylic acid lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
1-(Benzylsulfonyl)piperidine-4-carboxylic acid, with the CAS number 891392-29-3, is a compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzylsulfonyl group and a carboxylic acid moiety. The structural formula can be represented as follows:
This structure contributes to its unique reactivity and potential interactions with biological targets.
Pharmacological Effects
1-(Benzylsulfonyl)piperidine-4-carboxylic acid has been studied for various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, related piperidine derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes, including carbonic anhydrases. This inhibition can have implications in treating conditions such as glaucoma and certain types of cancer .
The biological activity of 1-(Benzylsulfonyl)piperidine-4-carboxylic acid is primarily attributed to its ability to interact with protein targets through non-covalent binding. The sulfonamide group is particularly significant in enhancing binding affinity to target proteins.
Case Studies
- Antimicrobial Studies : A study conducted on piperidine derivatives highlighted the potential of 1-(Benzylsulfonyl)piperidine-4-carboxylic acid in combating bacterial infections. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity, suggesting its utility in developing new antimicrobial agents .
- Enzyme Inhibition : Research focused on the inhibition of carbonic anhydrases revealed that compounds similar to 1-(Benzylsulfonyl)piperidine-4-carboxylic acid could effectively inhibit these enzymes, thereby influencing physiological processes such as pH regulation and bicarbonate transport .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes and purification methods for 1-(Benzylsulfonyl)piperidine-4-carboxylic acid?
The synthesis typically involves sulfonylation of a piperidine precursor. For example, benzyl sulfonyl chloride can react with 4-carboxypiperidine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group. Purification often employs recrystallization or column chromatography, with solvent systems like ethyl acetate/hexane (3:1 v/v) for optimal resolution. Intermediate characterization via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical to monitor reaction progress .
Q. How should researchers confirm the structural integrity of this compound?
Key analytical techniques include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., benzylsulfonyl group integration at δ 4.2–4.5 ppm for CH groups).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 323.12 for CHNOS).
- HPLC : Purity assessment using a C18 column with acetonitrile/water gradients (≥95% purity threshold) .
Q. What safety protocols are recommended for handling this compound?
While specific toxicological data are limited, standard precautions include:
Q. How should stability and storage conditions be managed?
Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability studies suggest degradation risks at >25°C, particularly in polar solvents like DMSO. Regular purity checks via HPLC are advised for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in hazard data across safety reports?
Conflicting hazard classifications (e.g., "toxicological properties unknown" vs. "no known hazards") require:
Q. What strategies are effective for studying the compound’s mechanism of action in biological systems?
- Structural analogs : Modify the benzyl or sulfonyl group (e.g., fluorinated derivatives) to assess binding affinity changes.
- Computational docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., enzymes with sulfonamide-binding pockets).
- Isotopic labeling : C-tagged compounds for metabolic pathway tracing in vitro .
Q. How can structure-activity relationships (SAR) be explored for this compound?
Systematic variations include:
- Substituent effects : Replace the benzyl group with heteroaromatic rings (e.g., pyridine) to evaluate electronic impacts on bioactivity.
- Steric modifications : Introduce methyl groups at the piperidine 3-position to probe steric hindrance.
- Pharmacophore mapping : Overlay active/inactive derivatives to identify critical functional groups .
Q. What in vivo models are suitable for pharmacokinetic studies?
Q. How can computational tools predict physicochemical properties?
- logP calculation : Use Molinspiration or ACD/Labs to estimate hydrophobicity (predicted logP ≈ 1.2).
- pKa determination : Software like MarvinSketch predicts carboxylic acid deprotonation (pKa ~3.5).
- Solubility : COSMO-RS simulations in aqueous buffers .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
- Batch variability : Compare synthesis routes (e.g., solvent purity, reaction time) across studies.
- Instrument calibration : Validate NMR/MS settings against certified standards (e.g., NIST reference compounds).
- Peer-reviewed validation : Cross-check data with published datasets in Reaxys or SciFinder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
